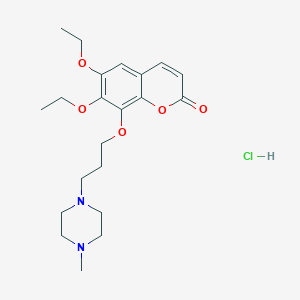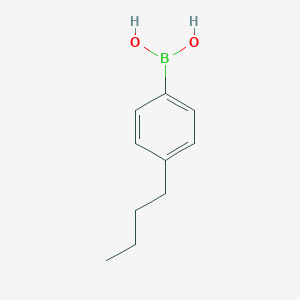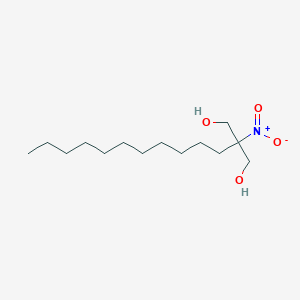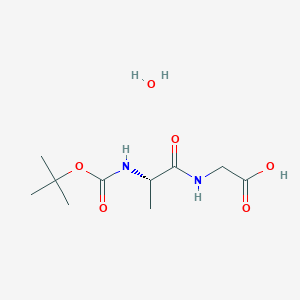![molecular formula C11H10N2O B114763 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one CAS No. 152193-85-6](/img/structure/B114763.png)
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one
Overview
Description
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one is a polycyclic heteroaromatic compound . It has attracted the attention of medicinal chemists due to its important biological activities such as antifungal, antihistaminergic, and anti-serotoninergic properties .
Synthesis Analysis
The synthesis of this compound can be achieved through a catalytic synthetic approach by intramolecular 1,4-addition of readily available α,β-unsaturated esters . Another method involves a Michael addition-cyclization cascade starting from vinyl selenones and (1H-indol-2yl)carboxamides using potassium hydroxide as a base .Molecular Structure Analysis
The molecular structure of this compound is complex due to its polycyclic nature. The structure is formed by the ring-closing reaction of α,β-unsaturated esters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include intramolecular 1,4-addition of α,β-unsaturated esters and a Michael addition-cyclization cascade starting from vinyl selenones and (1H-indol-2yl)carboxamides .Scientific Research Applications
Synthesis Methods
- Domino Approach to Pyrazino-Indoles : An efficient method to synthesize 3,4-dihydropyrazino[1,2-a]indol-1(2H)-ones involves a domino Michael/intramolecular nucleophilic substitution pathway, indicating its synthetic flexibility (Palomba et al., 2018).
- Base-Catalyzed Synthesis Route : A catalytic synthetic approach for these compounds has been developed using α,β-unsaturated esters and a range of organic and inorganic bases (Bandini et al., 2007).
- Cascade Addition-Cyclization from Vinyl Selenones : Vinyl selenones are used in a Michael addition-cyclization cascade to synthesize these compounds, demonstrating an eco-friendly approach (Sisti et al., 2014).
Biological and Medicinal Research
- Antimicrobial Evaluation : Novel derivatives of 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one have been synthesized and evaluated for their antimicrobial activities, showing efficacy against various bacterial and fungal strains (Toche & Janrao, 2015).
- Breast Cancer Cell Lines Study : Novel analogs were synthesized and tested for anti-breast cancer properties, particularly in MDA-MB-468 triple-negative breast cancer cells, showing potent cytotoxicity and potential as anti-TNBC agents (Kim et al., 2017).
Advanced Chemical Structures
- Stereochemical Control : Research indicates the possibility of highly efficient and stereoselective synthesis of complex pyrazinoindoles, highlighting the potential for developing sophisticated molecular structures (Wani et al., 2018).
- Chiral Imidodiphosphoric Acid Catalysis : The use of chiral acids in catalyzing reactions to produce 3,4-dihydro-2 H-pyran derivatives, indicating significant enantioselectivity in the synthesis process (Guan et al., 2019).
properties
IUPAC Name |
3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-10-7-8-3-1-2-4-9(8)13(10)6-5-12-11/h1-4,7H,5-6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRWBFJXTNMYOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3C=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565536 | |
| Record name | 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152193-85-6 | |
| Record name | 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one derivatives?
A: Research has shown that this compound derivatives exhibit promising antimicrobial activities. Studies have demonstrated their effectiveness against various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes []. Furthermore, these compounds have shown antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus []. Previous research has also identified antifungal, antihistaminergic, and anti-serotoninergic activities associated with this class of compounds [].
Q2: What are the common synthetic approaches to produce 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-ones?
A: Several synthetic routes have been explored for the production of 3,4-Dihydropyrazino[1,2-a]indol-1(2H)-ones. One approach utilizes vinyl selenones as starting materials in a Michael addition-cyclization cascade reaction with (1H-indol-2yl)carboxamides []. This method offers a cost-effective and environmentally friendly alternative for synthesizing these compounds. Another strategy involves a base-catalyzed intramolecular aza-Michael addition reaction []. This method utilizes readily available α,β-unsaturated esters and various organic or inorganic bases, resulting in a fast and efficient synthesis with high yields [].
Q3: Has the structure-activity relationship (SAR) of this compound derivatives been investigated?
A: While the provided abstracts don't delve deep into specific SAR studies, one article mentions the synthesis of various urea, sulfonamide, and acetamide derivatives of this compound []. These derivatives were subsequently evaluated for their antimicrobial activities. This suggests that researchers are exploring the impact of structural modifications on the biological activity of these compounds. Further investigation into the SAR would be beneficial to optimize these molecules for specific applications.
Q4: What analytical techniques are commonly employed to characterize this compound derivatives?
A: The synthesized this compound derivatives are typically characterized using a combination of spectroscopic and spectrometric methods. These include nuclear magnetic resonance spectroscopy (NMR) such as ¹H NMR and ¹³C NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS) []. These techniques provide valuable information about the structure, purity, and molecular weight of the synthesized compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

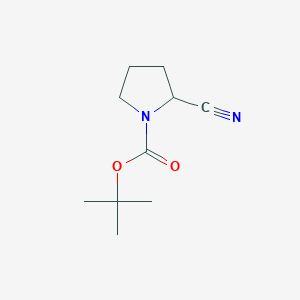
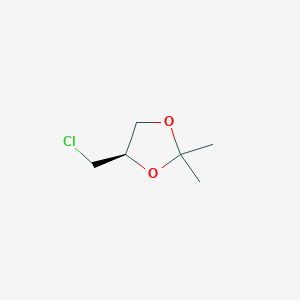
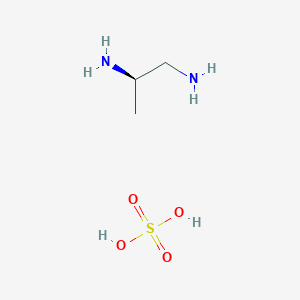
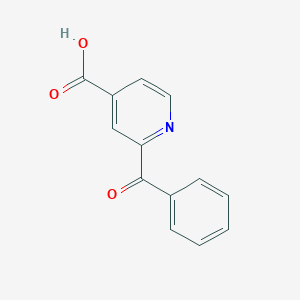
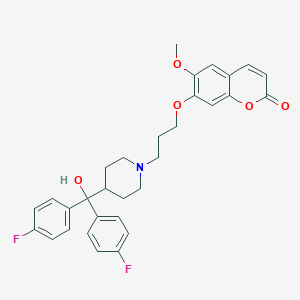
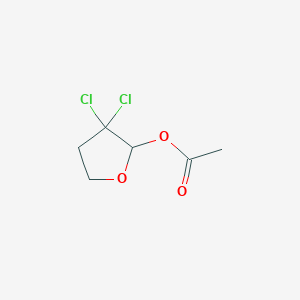
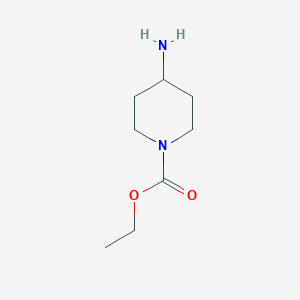
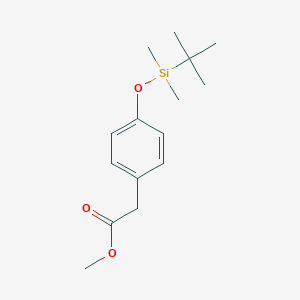
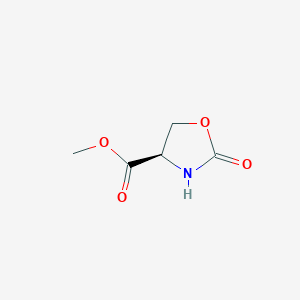
![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B114698.png)
